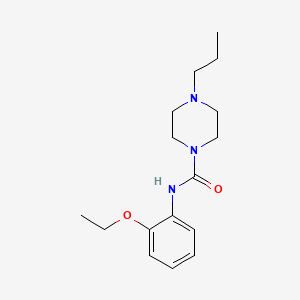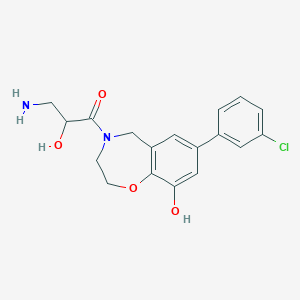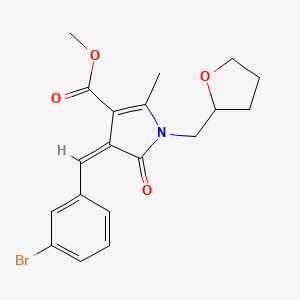
N-(2-ethoxyphenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. EPPC belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
作用机制
EPPC acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It also has an affinity for the sigma-1 receptor. The exact mechanism of action of EPPC is not fully understood, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
EPPC has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. EPPC has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
实验室实验的优点和局限性
EPPC has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. Its pharmacokinetic properties are not well understood, and its effects may vary depending on the animal model used.
未来方向
Further research is needed to determine the clinical efficacy of EPPC in treating various medical conditions. This includes studies on its pharmacokinetics, safety, and potential side effects. EPPC could also be studied for its potential use in other areas, such as neurodegenerative diseases and pain management. Additionally, research could focus on developing new derivatives of EPPC that may have improved pharmacological properties.
合成方法
EPPC can be synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with 4-chlorobutyronitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with propionyl chloride to yield EPPC.
科学研究应用
EPPC has been studied for its potential use in treating various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug abuse treatment. EPPC has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-9-18-10-12-19(13-11-18)16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKTXMGHIPBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)
![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)
![N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297488.png)
![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5297503.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)
![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)
![3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)

